3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034432-60-3
VCID: VC4877689
InChI: InChI=1S/C16H16N4O2S/c17-10-12-5-6-18-14(9-12)22-13-3-1-7-20(11-13)16(21)19-15-4-2-8-23-15/h2,4-6,8-9,13H,1,3,7,11H2,(H,19,21)
SMILES: C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CC(=C3)C#N
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39

3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 2034432-60-3

Cat. No.: VC4877689

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide - 2034432-60-3

Specification

CAS No. 2034432-60-3
Molecular Formula C16H16N4O2S
Molecular Weight 328.39
IUPAC Name 3-(4-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Standard InChI InChI=1S/C16H16N4O2S/c17-10-12-5-6-18-14(9-12)22-13-3-1-7-20(11-13)16(21)19-15-4-2-8-23-15/h2,4-6,8-9,13H,1,3,7,11H2,(H,19,21)
Standard InChI Key SMOJBPGOEINXBD-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CC(=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine backbone substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety. At the 3-position, an ether bond connects the piperidine ring to a 4-cyanopyridin-2-yl group. This arrangement introduces both electron-deficient (cyanopyridine) and electron-rich (thiophene) aromatic systems, which may influence its electronic properties and intermolecular interactions .

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₆H₁₅N₃O₂SDerived from substituent counts
Molecular Weight329.38 g/molCalculated
logP (Partition Coeff.)~3.5 (estimated via analogous compounds)
Hydrogen Bond Acceptors5 (2 pyridine N, 1 amide O, 1 ether O, 1 cyano N)
Hydrogen Bond Donors1 (amide NH)

The cyanopyridine group enhances polarity, while the thiophene and piperidine components contribute to hydrophobic interactions. These features suggest moderate solubility in polar aprotic solvents, though exact measurements remain unreported .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis likely follows multi-step protocols similar to those used for related piperidine carboxamides :

  • Piperidine Functionalization:

    • Introduction of the 4-cyanopyridinyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions. Palladium catalysis may facilitate coupling if direct substitution proves challenging .

  • Carboxamide Formation:

    • Reaction of piperidine-1-carbonyl chloride with 2-aminothiophene in the presence of a base such as triethylamine .

  • Purification and Characterization:

    • Column chromatography followed by spectroscopic validation (¹H/¹³C NMR, HRMS). Key diagnostic signals include:

      • Thiophene protons at δ 6.8–7.4 ppm (aromatic region)

      • Piperidine methylene groups at δ 1.5–2.8 ppm

Challenges in Synthesis

Steric hindrance from the 3- and 1-position substituents may complicate ring functionalization, necessitating optimized reaction temperatures (70–100°C) and prolonged reaction times (12–24 hrs) .

Biological Activity and Mechanism

Predicted Target Engagement

Based on structural analogs, the compound may exhibit activity against:

  • Kinase Enzymes:

    • The cyanopyridine moiety mimics ATP-binding motifs, potentially inhibiting kinases such as JAK2 or EGFR .

  • GPCRs (G-Protein Coupled Receptors):

    • Thiophene-containing compounds frequently modulate serotonin or dopamine receptors .

  • Microbial Targets:

    • Piperidine carboxamides demonstrate antibacterial effects against Gram-positive pathogens.

In Silico ADMET Profiling

Computational models using tools like SwissADME predict:

ParameterPrediction
BBB PermeabilityLow (logBB < -1)
CYP450 3A4 InhibitionModerate (IC₅₀ ~5 µM)
hERG CardiotoxicityLow risk

These profiles suggest suitability for central nervous system (CNS)-sparing applications but warrant experimental validation .

Comparative Analysis with Structural Analogs

Activity Trends

Modifications to the piperidine-carboxamide scaffold significantly alter bioactivity:

Compound VariationBiological EffectSource
N-Isopropyl substitution (vs. thiophene)Enhanced metabolic stability
Thiadiazole replacement (vs. cyanopyridine)Increased antimicrobial potency
Trifluoromethyl groupsImproved kinase selectivity

The thiophene-carboxamide linkage in 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may balance target affinity and solubility better than bulkier substituents .

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